molecular formula C10H11FO2 B14433824 1-(4-Fluoro-3-methoxyphenyl)propan-1-one CAS No. 82846-20-6

1-(4-Fluoro-3-methoxyphenyl)propan-1-one

Cat. No.: B14433824
CAS No.: 82846-20-6
M. Wt: 182.19 g/mol
InChI Key: VSMGBUIFLCJWPN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with a fluorine atom at the para position and a methoxy group at the meta position of the phenyl ring. This compound is of interest in organic synthesis due to its structural motifs, which influence electronic properties and reactivity. The fluorine atom, being highly electronegative, imparts electron-withdrawing effects, while the methoxy group acts as an electron-donating substituent, creating a unique electronic environment for reactions such as nucleophilic additions or cross-coupling processes .

Properties

CAS No.

82846-20-6

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3H2,1-2H3

InChI Key

VSMGBUIFLCJWPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-fluoro-3-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The ketone group can participate in various chemical reactions, facilitating the compound’s activity in biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)propan-1-one (CAS 586-22-1)

  • Structural Difference : The fluorine and methoxy groups are transposed (fluoro at C3, methoxy at C4).
  • Impact: This positional isomer exhibits altered electronic properties, as the electron-withdrawing fluorine at C3 may reduce resonance stabilization compared to the target compound.

1-(4-Methoxyphenyl)propan-1-one (CAS Not Specified)

  • Structural Difference : Lacks the fluorine substituent.
  • Impact : The absence of fluorine results in a simpler electronic profile. NMR data (δ 7.91 ppm for aromatic protons) indicate deshielding effects from the methoxy group, which differ from the target compound’s combined fluorine-methoxy effects .

Ketone Position Isomerism

1-(4-Fluoro-3-methoxyphenyl)propan-2-one (CAS 320338-98-5)

  • Structural Difference : Ketone group at the second carbon (propan-2-one).
  • Impact : The shifted ketone position alters steric and electronic interactions. Predicted boiling point (260.8±25.0 °C) suggests higher volatility compared to propan-1-one derivatives due to reduced molecular symmetry .

Halogen and Functional Group Variations

1-(3-Bromo-4-chlorophenyl)propan-1-one

  • Structural Difference : Bromine (C3) and chlorine (C4) substituents.
  • However, fluorine’s smaller size and electronegativity may improve solubility in polar solvents compared to bulkier halogens .

1-(3-Fluorophenyl)propan-1-one

  • Reactivity : In C-O coupling reactions with N-hydroxyphthalimide, this derivative yields 73% product, slightly higher than the 4-fluoro analog (67%), suggesting meta-substitution may favor certain reaction pathways .

Substituent Electronic Effects

1-(4-Fluoro-3-methylphenyl)propan-1-one

  • Structural Difference : Methyl group replaces methoxy at C3.
  • Impact : The electron-donating methyl group lacks resonance effects, reducing the aryl ring’s electron density compared to methoxy-substituted analogs. This difference could lower reactivity in electrophilic substitutions .

Complex Aromatic Systems

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one

  • Structural Difference : Additional methoxy groups and a triazole moiety.
  • Impact: Increased steric bulk and hydrogen-bonding capacity may enhance biological activity, as seen in antifungal studies of similar dihydroxyphenylpropanones .

Data Tables

Table 1: Physical and Reactivity Comparison

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Reactivity (Yield%) Evidence ID
1-(4-Fluoro-3-methoxyphenyl)propan-1-one C10H11FO2 182.19 Not Reported N/A
1-(3-Fluorophenyl)propan-1-one C9H9FO 152.17 Not Reported 73% (C-O coupling)
1-(4-Methoxyphenyl)propan-1-one C10H12O2 164.20 Not Reported 73% (synthesis yield)
1-(3-Bromo-4-chlorophenyl)propan-1-one C9H9BrClO 248.53 Not Reported N/A

Table 2: Substituent Electronic Effects

Substituent Position & Type Electronic Effect Impact on Reactivity
4-Fluoro (electron-withdrawing) Reduces aryl ring electron density Enhances electrophilic substitution
3-Methoxy (electron-donating) Increases electron density Stabilizes intermediates in nucleophilic reactions
3-Methyl (electron-donating, inductive) Mild electron donation Less resonance stabilization vs. methoxy

Biological Activity

1-(4-Fluoro-3-methoxyphenyl)propan-1-one, also known as a fluorinated ketone, has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been investigated for its antimicrobial properties, among other effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

1-(4-Fluoro-3-methoxyphenyl)propan-1-one is characterized by the following chemical structure:

  • Chemical Formula : C10H11FO2
  • Molecular Weight : 182.19 g/mol
  • IUPAC Name : 1-(4-Fluoro-3-methoxyphenyl)propan-1-one

Antimicrobial Properties

Research indicates that 1-(4-Fluoro-3-methoxyphenyl)propan-1-one exhibits significant antimicrobial activity. In a study conducted by Smolecule, the compound demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of 1-(4-Fluoro-3-methoxyphenyl)propan-1-one

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the fluorine atom likely enhances lipophilicity, allowing better penetration into bacterial cells.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the efficacy of various fluorinated compounds, including 1-(4-Fluoro-3-methoxyphenyl)propan-1-one, against resistant strains of bacteria. The study highlighted that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics .

Inhibition of Arachidonic Acid 15-Lipoxygenase

Another significant finding relates to the inhibition of arachidonic acid 15-lipoxygenase (ALOX15). This enzyme plays a crucial role in inflammatory responses and is implicated in various diseases. The inhibition of ALOX15 by 1-(4-Fluoro-3-methoxyphenyl)propan-1-one suggests potential therapeutic applications in treating inflammation-related conditions .

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